2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone
Description
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-20-14-13(18-19-20)15(17-9-16-14)23-8-12(21)10-4-6-11(22-2)7-5-10/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVAHEAPUGGJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)C3=CC=C(C=C3)OC)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multiple steps, starting with the preparation of the core triazolo-pyrimidine structure. This can be achieved through a series of reactions including cyclization, substitution, and thiolation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features facilitate various reactions, making it an essential intermediate in organic synthesis.
Biology
Research indicates that 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone possesses antimicrobial properties. Studies have shown its effectiveness in inhibiting the growth of various microorganisms, positioning it as a candidate for developing new antibiotics .
Case Study: Antimicrobial Activity
A study conducted on derivatives of triazolo-pyrimidine compounds demonstrated that modifications to the core structure can significantly enhance antimicrobial efficacy. The compound's ability to inhibit bacterial growth was evaluated using agar diffusion methods, showing promising results against resistant strains .
Medicine
The compound has garnered attention for its potential therapeutic applications, particularly in oncology. Research findings suggest that it can induce apoptosis in cancer cells, indicating its promise as an anti-cancer agent.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. It may bind to enzymes or receptors that are crucial for cell proliferation and survival, leading to the inhibition of cancer cell growth .
Case Study: Anti-Cancer Properties
In preclinical trials, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated a dose-dependent response in inducing apoptosis, highlighting its potential as a lead compound for further drug development .
Industrial Applications
In the chemical industry, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its versatility allows it to be incorporated into various formulations and processes.
Mechanism of Action
The mechanism by which 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)-N-methylacetamide
3-[(6-chloropyridin-3-yl)methyl]-6-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone
Uniqueness: 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone stands out due to its specific structural features and the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity.
This compound's unique properties and diverse applications make it a valuable subject of study in various scientific fields. Its potential in medicine, particularly as an anti-cancer and antimicrobial agent, highlights its importance in ongoing research and development efforts.
Biological Activity
The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone is a novel triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo[4,5-d]pyrimidine core linked to a thioether group and a methoxyphenyl moiety. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds related to triazolo-pyrimidines have exhibited IC50 values ranging from 6.2 μM to 43.4 μM against MCF-7 cells .
- HCT-116 (Colon Cancer) : Similar derivatives were also active against HCT-116 cells with notable potency .
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Triazolo-pyrimidine derivatives have been reported to possess antimicrobial properties. In particular:
- Bacterial Inhibition : Studies indicated that certain triazolo derivatives demonstrated antibacterial activity comparable to standard antibiotics like chloramphenicol .
The presence of the thioether group in the structure is believed to enhance the antimicrobial efficacy by disrupting bacterial cell wall synthesis.
Anti-inflammatory Effects
Triazolo derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may interact with purinergic receptors, influencing cellular signaling pathways related to tumor growth and immune responses .
- DNA Interaction : The triazole moiety is known for its ability to intercalate with DNA, potentially leading to disruptions in replication and transcription processes.
Case Studies
| Study | Cell Line | IC50 Value | Observations |
|---|---|---|---|
| MCF-7 | 27.3 μM | Significant cytotoxicity observed. | |
| HCT-116 | 6.2 μM | Induced apoptosis in cancer cells. | |
| Bacterial Strains | Varies | Comparable efficacy to chloramphenicol. |
These case studies highlight the compound's potential as a therapeutic agent in oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 7-position of the triazolo[4,5-d]pyrimidine core. Key steps include:
- Using K₂CO₃ in acetonitrile to facilitate thiol-group coupling, followed by purification via silica gel chromatography .
- Optimizing solvent systems (e.g., ethanol/water mixtures) and catalysts like TMPD (trimethylenediamine) to enhance reaction efficiency and yield up to 92% .
- Monitoring reaction progress with TLC and ensuring anhydrous conditions to prevent hydrolysis of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons adjacent to sulfur (δ 3.5–4.5 ppm for SCH₂) and aromatic methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1748 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 285.3) .
Advanced Research Questions
Q. How can experimental designs be improved to assess biological activity while mitigating variability in data?
- Methodological Answer :
- Sample Preparation : Use continuous cooling to stabilize organic compounds during prolonged assays, as degradation alters bioactivity profiles .
- Control Groups : Include negative controls (e.g., unmodified triazolo-pyrimidine scaffolds) to isolate the contribution of the 4-methoxyphenyl and ethyl substituents .
- Replication : Expand sample sizes beyond 144 mixtures (as in HSI studies) to account for real-world environmental variability .
Q. What strategies address contradictions in biological activity data caused by compound instability?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests under varying pH/temperature to identify degradation products (e.g., oxidized thioether groups) .
- Bioassay Timing : Perform time-resolved assays to correlate activity with intact compound concentration .
- Structural Analogues : Compare results with stable derivatives (e.g., replacing thioether with sulfone groups) to validate target specificity .
Q. How can the compound’s role in ROS-mediated pathways be mechanistically elucidated?
- Methodological Answer :
- In Vitro Models : Use PMNs (polymorphonuclear leukocytes) treated with fMLP to measure ROS inhibition via NADPH oxidase activity assays .
- Competitive Inhibition : Co-administer VAS2870 (a known NADPH oxidase inhibitor) to compare ROS suppression efficiency .
- Molecular Docking : Model interactions between the triazolo-pyrimidine core and cysteine residues in NADPH oxidase subunits .
Q. How can steric hindrance from 3-ethyl and 4-methoxyphenyl groups be mitigated during derivative synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily mask the methoxy group with tert-butyldimethylsilyl (TBS) to reduce steric clash during coupling reactions .
- Microwave-Assisted Synthesis : Enhance reaction kinetics under controlled temperature to overcome steric barriers .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
